molecular formula C13H18BrNO B13638968 2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide

2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide

Cat. No.: B13638968
M. Wt: 284.19 g/mol
InChI Key: OEYGLXRKCCFSKP-RWANSRKNSA-N
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Description

2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide is an organic compound with the molecular formula C13H18BrNO This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide typically involves the bromination of 3-methylbutanoic acid followed by amide formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The brominated intermediate is then reacted with (1R)-1-phenylethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-methylbutanoic acid
  • 2-bromo-3-methyl-N-(1-phenylethyl)butanamide
  • 2-bromo-3-methyl-N-(1-methyl-1-phenylethyl)butanamide

Uniqueness

2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide is unique due to its specific stereochemistry and the presence of the phenylethyl group

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H18BrNO/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16)/t10-,12?/m1/s1

InChI Key

OEYGLXRKCCFSKP-RWANSRKNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(C(C)C)Br

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br

Origin of Product

United States

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